![molecular formula C12H10ClFN2O2 B2993174 Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate CAS No. 1181467-86-6](/img/structure/B2993174.png)
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate is a chemical compound with the molecular weight of 268.67 . It is also known by its IUPAC name, ethyl (2E)-3-(4-chloro-2-fluoroanilino)-2-cyano-2-propenoate .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The boiling point is predicted to be 299.1±25.0 °C . More specific physical and chemical properties would require additional information or analysis.Aplicaciones Científicas De Investigación
Crystal Packing and Nonhydrogen Bonding Interactions
Research on compounds structurally related to ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate has revealed their unique crystal packing interactions, emphasizing the role of nonhydrogen bonding interactions such as N⋯π and O⋯π in the organization of crystal structures. For instance, ethyl (Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates a rare occurrence of N⋯π interaction, along with C–H⋯N and C–H⋯O hydrogen bonds, forming a unique zigzag double-ribbon structure in its crystal packing (Zhang, Wu, & Zhang, 2011). Additionally, an unusual C⋯π interaction of non-hydrogen bond type has been identified in a related compound, showcasing the significance of electrostatic interactions in the molecular architecture of these substances (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis and Chemical Reactions
The synthesis and reactions of compounds akin to ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate offer valuable insights into their chemical properties and potential applications. The preparation of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate through the reaction of lithium salt of ethyl cyanoacetate with specific reagents demonstrates the intricate chemical pathways that can be employed to synthesize these compounds. The resultant compound exhibits significant structural features, such as the existence of the enamine tautomer and the formation of bifurcated hydrogen bonds, indicating its potential utility in various chemical and pharmacological studies (Johnson et al., 2006).
Supramolecular Assembly and Structural Analysis
The supramolecular assembly of related compounds highlights the complexity and versatility of their molecular structures. A detailed study on the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate showcases a three-dimensional supramolecular network governed by various noncovalent interactions, including hydrogen bonds and π⋯π stacking interactions. These interactions play a crucial role in stabilizing the self-assembly process and the molecular conformation, providing a foundation for developing materials with specific physical and chemical properties (Matos et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, ethyl 2-[(3-chloro-4-fluorophenyl)amino]acetate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . Similar precautions may apply to Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate, but specific safety data for this compound was not found in the search results.
Propiedades
IUPAC Name |
ethyl (E)-3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(14)5-10(11)13/h3-5,7,16H,2H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSDKFWEZPOPE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

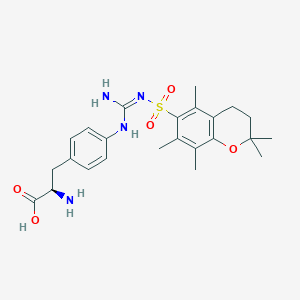
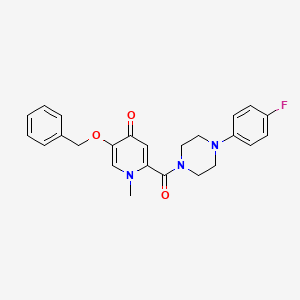
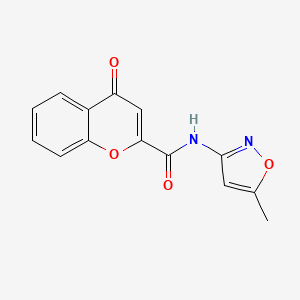
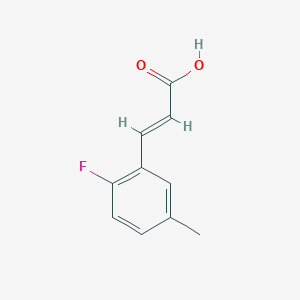
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2993102.png)


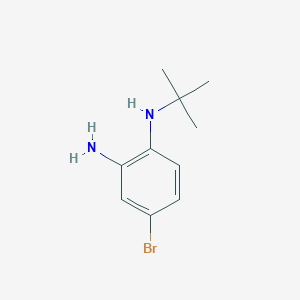
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B2993108.png)
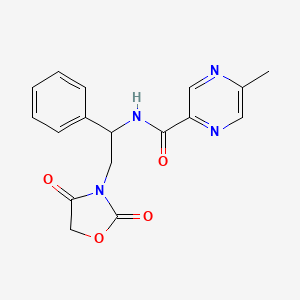
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993110.png)
![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide](/img/structure/B2993111.png)
![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/no-structure.png)
